molecular formula C28H30N2O4 B11287738 2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one

2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one

Cat. No.: B11287738
M. Wt: 458.5 g/mol
InChI Key: VSJUVLICNDREGP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with methoxyphenyl and phenoxyethyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Substitution Reactions: The introduction of the methoxyphenyl and phenoxyethyl groups can be carried out through nucleophilic substitution reactions. For instance, the methoxyphenyl group can be introduced using 4-methoxyphenylboronic acid in a Suzuki coupling reaction.

    Final Assembly: The final step involves the coupling of the substituted quinazolinone with the phenoxyethyl group, which can be achieved using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of substituted quinazolinones with various functional groups.

Scientific Research Applications

2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-6-methoxybenzo[b]thiophene
  • 2-(4-methoxyphenyl)ethyl(propan-2-yl)amine
  • 2-methoxyphenyl isocyanate

Uniqueness

2-(4-methoxyphenyl)-3-(2-{2-[4-(propan-2-yl)phenoxy]ethoxy}ethyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C28H30N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-3-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethyl]quinazolin-4-one

InChI

InChI=1S/C28H30N2O4/c1-20(2)21-8-14-24(15-9-21)34-19-18-33-17-16-30-27(22-10-12-23(32-3)13-11-22)29-26-7-5-4-6-25(26)28(30)31/h4-15,20H,16-19H2,1-3H3

InChI Key

VSJUVLICNDREGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCOCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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